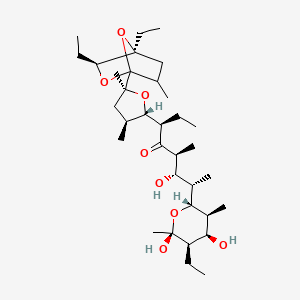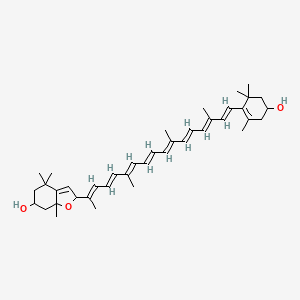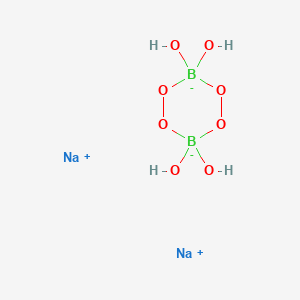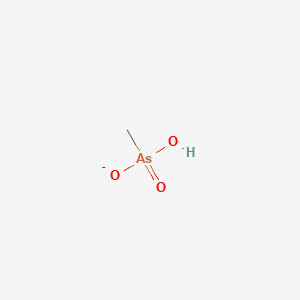
Lysocellin, 3-de(carboxymethyl)-4-demethyl-17,21-dideoxy-17,21-epoxy-4-ethyl-5-hydroxy-3-methyl-, (5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysocellin, 3-de(carboxymethyl)-4-demethyl-17,21-dideoxy-17,21-epoxy-4-ethyl-5-hydroxy-3-methyl-, (5R)- is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Novel Polyether Antibiotics
Research has identified Streptomyces sp. X-14873 as a producer of various secondary metabolites, including novel actinomycins and polyether antibiotics. Lysocellin is closely related to one of these novel polyethers, X-14873A, differing in certain substituents. This highlights lysocellin's importance in the broader study of polyether antibiotics produced by Streptomyces species (Westley et al., 1986).
Total Synthesis of Lysocellin
The stereoselective total synthesis of lysocellin has been achieved, with the synthesis of its subunits from D-glucose and D-mannitol. This synthesis is crucial for understanding the structure and potential applications of lysocellin as a polyether antibiotic (Horita et al., 1996).
Ionophorous Properties
Lysocellin, produced by Streptomyces cacaoi var. asoensis, is recognized for its ionophore properties, showing a high affinity for divalent cations and the ability to transport biological amines. This property could be significant in studies related to ion transport and cellular signaling (Koenuma & Ōtake, 1977).
Molecular Modifications and Interactions
Research involving the modifications and interactions of lysine residues in proteins, like the studies conducted by Nemet, Varga-Defterdarović, and Turk (2006) and Baskal and Tsikas (2022), provide insights into the biochemical processes that might be relevant in understanding lysocellin's interactions at a molecular level (Nemet et al., 2006); (Baskal & Tsikas, 2022).
DNA Methylation and Demethylation
Studies on DNA methyltransferases and demethylases, such as those by Chen, Wang, and Shen (2012) and Forneris et al. (2006), though not directly related to lysocellin, contribute to understanding the broader context of methylation and demethylation processes in cells, which could intersect with lysocellin's role in cellular processes (Chen et al., 2012); (Forneris et al., 2006).
Propriétés
Numéro CAS |
88263-35-8 |
|---|---|
Nom du produit |
Lysocellin, 3-de(carboxymethyl)-4-demethyl-17,21-dideoxy-17,21-epoxy-4-ethyl-5-hydroxy-3-methyl-, (5R)- |
Formule moléculaire |
C34H60O8 |
Poids moléculaire |
596.8 g/mol |
Nom IUPAC |
(3R,5S,6S,7S)-3-[(2S,3S,5S)-5-[(3S,4S,6R)-3,4-diethyl-6-methyl-2,7-dioxabicyclo[2.2.1]heptan-1-yl]-3,5-dimethyloxolan-2-yl]-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-6-hydroxy-5-methyloctan-4-one |
InChI |
InChI=1S/C34H60O8/c1-12-23(27(36)20(7)26(35)21(8)30-22(9)28(37)24(13-2)32(11,38)41-30)29-18(5)16-31(10,40-29)34-19(6)17-33(15-4,42-34)25(14-3)39-34/h18-26,28-30,35,37-38H,12-17H2,1-11H3/t18-,19+,20-,21-,22-,23-,24+,25-,26+,28+,29-,30+,31-,32-,33-,34?/m0/s1 |
Clé InChI |
IVNOVETYABPCDY-DOFZAYOGSA-N |
SMILES isomérique |
CC[C@@H]1[C@@H]([C@@H]([C@H](O[C@]1(C)O)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@@](O2)(C)C34[C@@H](C[C@](O3)([C@@H](O4)CC)CC)C)C)O)C)O |
SMILES |
CCC1C(C(C(OC1(C)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C34C(CC(O3)(C(O4)CC)CC)C)C)O)C)O |
SMILES canonique |
CCC1C(C(C(OC1(C)O)C(C)C(C(C)C(=O)C(CC)C2C(CC(O2)(C)C34C(CC(O3)(C(O4)CC)CC)C)C)O)C)O |
Synonymes |
antibiotic X 14873G antibiotic X-14873G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3aR,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1230855.png)
![5-methyl-4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-2-phenyl-4H-pyrazol-3-one](/img/structure/B1230856.png)
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)


![5,6-dichloro-1H-imidazo[4,5-b]pyrazine-2-carboxylic acid](/img/structure/B1230862.png)
![(1S,2S,4R,5R,6R,9S,10R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1230864.png)



![(2R)-4-[(2S)-9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1230873.png)

![(2S)-2-amino-N-[(2S,3S,4R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1230876.png)
![3-{4-[(E)-2-(1H-Benzoimidazol-2-yl)-2-cyano-vinyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethyl-benzenesulfonamide](/img/structure/B1230878.png)